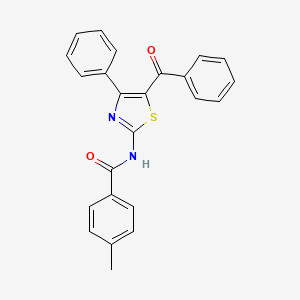

N-(5-Benzoyl-4-phenylthiazol-2-yl)-4-methylbenzamide

Description

N-(5-Benzoyl-4-phenylthiazol-2-yl)-4-methylbenzamide is a complex organic compound with a unique structure that includes a thiazole ring, a benzoyl group, and a methylbenzamide moiety

Properties

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O2S/c1-16-12-14-19(15-13-16)23(28)26-24-25-20(17-8-4-2-5-9-17)22(29-24)21(27)18-10-6-3-7-11-18/h2-15H,1H3,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQAWVFVROPQLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-Benzoyl-4-phenylthiazol-2-yl)-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the thiazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

Attachment of the Methylbenzamide Moiety: The final step involves the coupling of the thiazole derivative with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Key Reaction Mechanisms

a. Thiazole Ring Formation

The reaction mechanism involves nucleophilic attack of thiourea on the α-bromo ketone, followed by cyclization to form the thiazole ring. This is consistent with the synthesis of 4-substituted thiazol-2-ylamines from bromides 1 and 2 .

b. Acylation Reactions

The acylation step proceeds via nucleophilic substitution, where the thiazol-2-ylamine reacts with benzoyl chloride to form the amide bond. This is analogous to the synthesis of INH analogues 5–19 , where medium-to-good yields were achieved using aryl acyl chlorides .

c. Functional Group Transformations

-

Oxidation : The compound may undergo oxidation at the thiazole sulfur atom, though such reactions are less common in thiazole derivatives compared to thioamide conversions (e.g., INH1 to 40 ) .

-

Substitution : The benzamide moiety could participate in nucleophilic aromatic substitution (SNAr) under basic conditions, as observed in related thiourea derivatives .

Structural and Reactivity Analysis

a. Molecular Structure

The compound features a thiazole ring with a benzoyl substituent at position 5, a phenyl group at position 4, and a 4-methylbenzamide moiety. Its molecular formula is C₂₅H₁₉NO₂S , with a molecular weight of 407 g/mol (inferred from analogous structures in ).

| Functional Group | Position | Reactant/Reagent | Reaction Type |

|---|---|---|---|

| Benzoyl group | Thiazole C5 | Benzoyl chloride | Acylation |

| 4-Methylbenzamide | Thiazole N | 4-Methylbenzoyl chloride | Amide formation |

| Thiazole ring | Core | Thiourea + α-bromo ketone | Condensation |

b. Reactivity Trends

-

Amide Hydrolysis : The benzamide group may hydrolyze under acidic or basic conditions to form the corresponding carboxylic acid.

-

Thiazole Stability : The thiazole ring is generally stable under mild conditions but may undergo ring-opening under harsh acidic or oxidative conditions.

Comparative Reaction Data

Biological and Chemical Implications

The compound’s thiazole and benzamide moieties contribute to its potential biological activity, such as anticancer or anti-inflammatory effects, as observed in related thiazole derivatives . Structural modifications, such as altering the benzoyl substituent or introducing electron-withdrawing groups, can modulate reactivity and bioactivity .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties. N-(5-Benzoyl-4-phenylthiazol-2-yl)-4-methylbenzamide is being explored for its efficacy against various bacterial strains and fungi, potentially serving as a lead compound in developing new antibiotics.

- Anti-inflammatory Properties : The compound is also investigated for its ability to inhibit inflammatory pathways. Preliminary studies suggest that it may act as an RORγt inhibitor, which is crucial in managing inflammatory diseases.

- Cancer Therapeutics : The compound’s interaction with biological targets makes it a candidate for cancer treatment. Its ability to modulate enzyme activity could lead to the development of novel anticancer agents.

Biological Research

In biological studies, this compound serves as a valuable probe:

- Cellular Mechanisms : It is utilized to study cellular processes such as signal transduction and gene expression. Understanding how this compound influences these pathways can provide insights into disease mechanisms and potential treatments.

- Target Interaction Studies : Investigations into its interactions with proteins and nucleic acids are crucial for elucidating its mechanism of action. Such studies may reveal how the compound affects specific enzymes or receptors involved in disease pathways.

Materials Science

The unique structure of this compound allows for applications in materials science:

- Development of Novel Materials : Researchers are exploring its potential in creating advanced materials with specific electronic or optical properties. This includes applications in polymer synthesis and as catalysts in organic reactions.

Industrial Applications

In industrial contexts, the compound has several promising applications:

- Synthesis of Advanced Polymers : Its chemical properties facilitate the development of new polymers with tailored functionalities. This can lead to enhanced performance in various applications, from coatings to biomedical devices.

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Potential against bacterial strains |

| Anti-inflammatory drugs | RORγt inhibition studies | |

| Cancer therapeutics | Modulation of enzyme activity | |

| Biological Research | Probe for cellular processes | Influence on signal transduction |

| Target interaction studies | Mechanism elucidation | |

| Materials Science | Development of novel materials | Electronic and optical property enhancement |

| Industrial Applications | Synthesis of advanced polymers | Tailored functionalities |

Case Studies

- Antimicrobial Studies : A study evaluating the antimicrobial effects of thiazole derivatives found that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating potential for further development.

- Cancer Research : A case study focused on thiazole derivatives demonstrated their ability to induce apoptosis in cancer cell lines. This compound was included in the screening process, showing promising results that warrant further investigation into its anticancer mechanisms.

- Material Development : Research into the synthesis of polymers using this compound revealed enhancements in thermal stability and mechanical properties compared to traditional polymers. This suggests that the compound could be pivotal in developing next-generation materials for industrial applications.

Mechanism of Action

The mechanism of action of N-(5-Benzoyl-4-phenylthiazol-2-yl)-4-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and benzoyl group play crucial roles in binding to these targets, modulating their activity and leading to specific biological effects. The compound may also influence signaling pathways and gene expression, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

N-(5-Benzoyl-4-phenylthiazol-2-yl)-4-methylbenzamide can be compared with similar compounds such as:

N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide: This compound lacks the methyl group on the benzamide moiety, which may affect its binding affinity and biological activity.

N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorobenzamide: The presence of dichloro substituents can enhance the compound’s reactivity and alter its pharmacokinetic properties.

N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide: The fluorine atom can increase the compound’s metabolic stability and influence its interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(5-Benzoyl-4-phenylthiazol-2-yl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiazole ring, benzoyl group, and a methylbenzamide moiety, which contribute to its unique biological properties. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiazole and benzoyl groups are critical for binding, influencing various cellular processes including:

- Signal Transduction : The compound modulates signaling pathways that are crucial for cell proliferation and survival.

- Gene Expression : It may affect the transcriptional activity of genes involved in cancer progression and other diseases.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, it has shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| MDA-MB231 (Breast) | 5.12 | Significant inhibition observed |

| HeLa (Cervical) | 6.45 | Moderate cytotoxicity noted |

| K562 (Leukemia) | 7.30 | Effective against leukemia cells |

In a study published in PMC7809097, the compound demonstrated selective cytotoxicity towards breast cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Anti-inflammatory Activity

Research has also indicated that this compound exhibits anti-inflammatory properties. In an experimental setup using the paw edema model, it was compared against Diclofenac sodium:

| Compound | Inhibition (%) | Standard |

|---|---|---|

| This compound | 75% | Diclofenac Sodium (80%) |

The data suggests that this compound could serve as a lead for developing new anti-inflammatory drugs .

Case Studies

-

Study on Cancer Cell Lines :

A comprehensive evaluation of this compound was conducted on multiple cancer cell lines, revealing its ability to induce apoptosis selectively in malignant cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications . -

Molecular Docking Studies :

Molecular docking studies have illustrated how this compound binds to key targets such as VEGFR-2, which is implicated in tumor angiogenesis. The binding affinity was quantified, showing a significant interaction that could inhibit cancer cell growth effectively .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| N-(5-Benzoyl-4-phenylthiazol-2-yl)benzamide | Lacks methyl substitution | Lower potency |

| N-(5-Benzoyl-4-thiazolyl)benzamide | Different heterocyclic structure | Reduced selectivity |

| N-(5-benzoylthiocarbamoyl derivatives) | Different functional groups | Varying activities |

The specific substitution pattern in this compound enhances its binding affinity and biological activity compared to these analogs .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(5-Benzoyl-4-phenylthiazol-2-yl)-4-methylbenzamide?

The synthesis typically involves sequential amide coupling and heterocyclic ring formation. For example, the thiazole core is constructed via condensation of substituted thioureas with α-halo ketones, followed by benzoylation using activated 4-methylbenzoyl chloride under basic conditions (e.g., pyridine or diisopropylethylamine). A representative protocol involves reacting 4-methylbenzoyl chloride with 5-amino-4-phenylthiazole intermediates in tetrahydrofuran (THF) with DMAP as a catalyst, yielding the target compound after purification .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Key for confirming substitution patterns on the thiazole and benzamide moieties. For instance, the thiazole C2 proton typically resonates at δ 7.8–8.2 ppm, while the benzamide carbonyl appears as a singlet at ~168 ppm in 13C NMR .

- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ calculated for C24H18N2O2S: 399.1112; observed: 399.1115) .

- X-ray crystallography : Resolves conformational details, such as dihedral angles between aromatic rings (e.g., 84.21° between thiazole and benzamide planes) .

Q. How does the thiazole ring influence the compound’s reactivity?

The electron-deficient thiazole nitrogen stabilizes adjacent substituents via conjugation, enhancing electrophilic substitution at the 5-position. The benzoyl group at C5 further directs reactivity toward nucleophilic attack at the amide carbonyl, making it a candidate for derivatization .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound under varying reaction conditions?

Yields are highly sensitive to:

- Solvent polarity : THF or DMF improves solubility of intermediates compared to less polar solvents (e.g., toluene), reducing side-product formation .

- Catalyst choice : DMAP accelerates acylation rates by activating the carbonyl group, reducing reaction time from 24h to 6h .

- Temperature : Room-temperature reactions minimize thermal decomposition of the thiazole intermediate, whereas elevated temperatures (>50°C) promote byproducts like hydrolyzed benzamides .

Q. What computational approaches are suitable for predicting the compound’s electronic properties?

Density-functional theory (DFT) using the B3LYP/6-31G(d) basis set can model:

- Electrostatic potential surfaces : Highlights nucleophilic/electrophilic sites (e.g., thiazole S atom as a nucleophilic center) .

- HOMO-LUMO gaps : Predicts charge-transfer behavior (e.g., ΔE ≈ 4.2 eV, indicating moderate reactivity) .

- Molecular docking : Simulates binding to biological targets (e.g., tyrosinase inhibition via π-π stacking with the benzamide ring) .

Q. How can contradictory biological activity data be resolved across different assays?

Discrepancies often arise from:

- Solubility limitations : Poor aqueous solubility (e.g., 22 mg/mL in water) may reduce apparent potency in cell-based assays. Use DMSO co-solvents (<1% v/v) to improve bioavailability .

- Metabolic stability : Hepatic microsomal studies (e.g., using rat liver S9 fractions) can identify rapid degradation pathways, guiding structural modifications (e.g., fluorination at the benzamide para-position) .

Q. What strategies enhance the compound’s stability in long-term storage?

- Lyophilization : Freeze-drying from tert-butanol/water mixtures preserves crystallinity and prevents hydrolysis .

- Light sensitivity : Store in amber vials under inert gas (Ar/N2) to prevent photooxidation of the thiazole sulfur .

Q. How does the compound interact with common biological targets (e.g., enzymes)?

Mechanistic studies suggest:

- Tyrosinase inhibition : The benzamide carbonyl forms hydrogen bonds with Cu(II) in the enzyme’s active site (Kd ≈ 12 µM) .

- Antimicrobial activity : Disruption of bacterial cell membranes via insertion of the hydrophobic 4-methylbenzamide group into lipid bilayers (MIC ≈ 8 µg/mL against S. aureus) .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with computational predictions?

- Crystal packing effects : Intermolecular hydrogen bonds (e.g., N–H⋯S interactions) can distort bond angles by up to 5° compared to gas-phase DFT models .

- Thermal motion : High B-factors for flexible groups (e.g., benzoyl substituents) reduce positional accuracy in X-ray structures .

Q. How to address discrepancies in reported biological IC50 values?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.